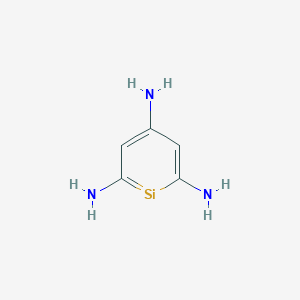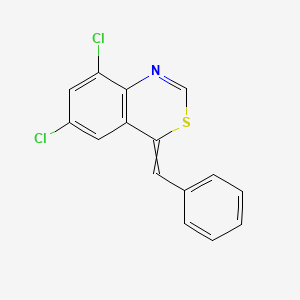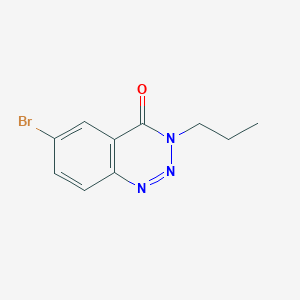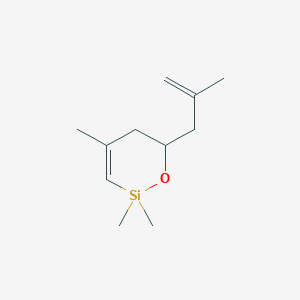![molecular formula C17H20NO5P B12604532 N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine CAS No. 918794-16-8](/img/structure/B12604532.png)
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoryl group attached to an ethoxy and phenyl group, along with the amino acid L-tyrosine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine typically involves the reaction of L-tyrosine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkoxy or aryloxy derivatives.
Aplicaciones Científicas De Investigación
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphorylation processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of flame retardants and as an additive in polymer production.
Mecanismo De Acción
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can mimic the natural phosphate group in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in studying phosphorylation and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
N-[Ethoxy(phenyl)phosphoryl]-L-threonine: Similar structure but with threonine instead of tyrosine.
Ethyl diphenylphosphinate: Contains a diphenylphosphinate group instead of the ethoxy(phenyl)phosphoryl group.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is unique due to the presence of the L-tyrosine moiety, which imparts specific biochemical properties. The combination of the phosphoryl group with L-tyrosine allows for unique interactions with biological targets, making it distinct from other organophosphorus compounds.
Propiedades
Número CAS |
918794-16-8 |
|---|---|
Fórmula molecular |
C17H20NO5P |
Peso molecular |
349.32 g/mol |
Nombre IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H20NO5P/c1-2-23-24(22,15-6-4-3-5-7-15)18-16(17(20)21)12-13-8-10-14(19)11-9-13/h3-11,16,19H,2,12H2,1H3,(H,18,22)(H,20,21)/t16-,24?/m0/s1 |
Clave InChI |
OUBVNKJVBDQHTC-FXIRQEPWSA-N |
SMILES isomérico |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)

![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)






